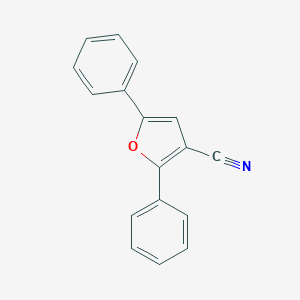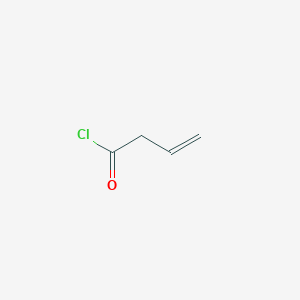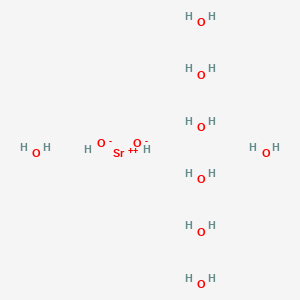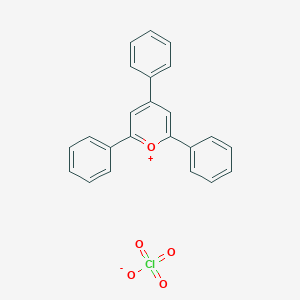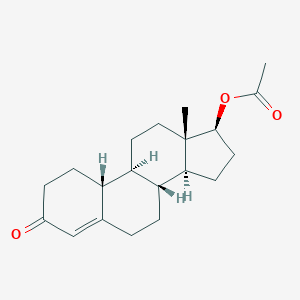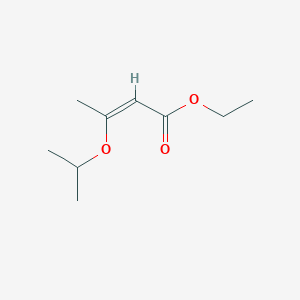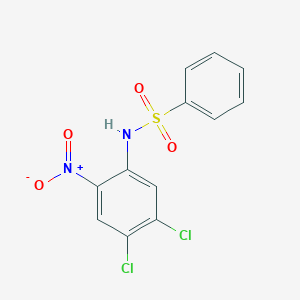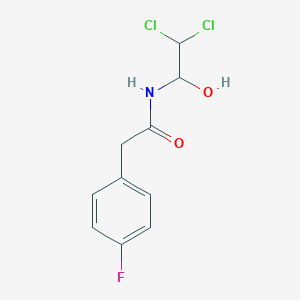
N-(2,2-dichloro-1-hydroxyethyl)-2-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-dichloro-1-hydroxyethyl)-2-(4-fluorophenyl)acetamide, also known as DCFH-DA, is a chemical compound that has gained significant interest in scientific research due to its unique properties. This compound is a fluorescent dye that is commonly used to measure intracellular reactive oxygen species (ROS) levels in various biological systems.
Wirkmechanismus
N-(2,2-dichloro-1-hydroxyethyl)-2-(4-fluorophenyl)acetamide is a non-fluorescent compound that can freely diffuse across the cell membrane. Once inside the cell, N-(2,2-dichloro-1-hydroxyethyl)-2-(4-fluorophenyl)acetamide is hydrolyzed by intracellular esterases to form DCFH, which is then oxidized by ROS to form the highly fluorescent compound 2',7'-dichlorofluorescein (DCF). The fluorescence intensity of DCF is directly proportional to the intracellular ROS levels.
Biochemische Und Physiologische Effekte
N-(2,2-dichloro-1-hydroxyethyl)-2-(4-fluorophenyl)acetamide has been shown to have minimal cytotoxicity and does not interfere with cellular metabolism. However, it is important to note that the oxidation of DCFH by ROS is not specific to any particular ROS species, and the fluorescence intensity of DCF can be influenced by various factors, including pH, temperature, and the presence of other fluorescent compounds.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,2-dichloro-1-hydroxyethyl)-2-(4-fluorophenyl)acetamide has several advantages over other fluorescent probes used to measure intracellular ROS levels. It has a high sensitivity and can detect ROS levels in real-time, making it useful for monitoring changes in ROS levels during cellular processes. Additionally, N-(2,2-dichloro-1-hydroxyethyl)-2-(4-fluorophenyl)acetamide is relatively easy to use and does not require specialized equipment. However, it is important to note that the use of N-(2,2-dichloro-1-hydroxyethyl)-2-(4-fluorophenyl)acetamide has some limitations. The fluorescence of DCF can be influenced by various factors, including pH, temperature, and the presence of other fluorescent compounds. Additionally, the oxidation of DCFH by ROS is not specific to any particular ROS species, which can make it difficult to distinguish between different ROS species.
Zukünftige Richtungen
There are several future directions for the use of N-(2,2-dichloro-1-hydroxyethyl)-2-(4-fluorophenyl)acetamide in scientific research. One area of interest is the development of new fluorescent probes that are more specific for different ROS species. Additionally, the use of N-(2,2-dichloro-1-hydroxyethyl)-2-(4-fluorophenyl)acetamide in combination with other fluorescent probes can provide a more comprehensive understanding of the underlying mechanisms of oxidative stress in various biological systems. Furthermore, the use of N-(2,2-dichloro-1-hydroxyethyl)-2-(4-fluorophenyl)acetamide in in vivo studies can provide valuable insights into the role of ROS in disease progression and treatment.
Synthesemethoden
N-(2,2-dichloro-1-hydroxyethyl)-2-(4-fluorophenyl)acetamide can be synthesized by reacting 2,2-dichloroethanol with 4-fluoroacetophenone in the presence of a base, followed by acetylation with acetic anhydride. The final product is obtained by reacting the intermediate with hydroxylamine hydrochloride.
Wissenschaftliche Forschungsanwendungen
N-(2,2-dichloro-1-hydroxyethyl)-2-(4-fluorophenyl)acetamide is commonly used as a fluorescent probe to measure intracellular ROS levels in various biological systems, including cells, tissues, and organs. ROS are highly reactive molecules that play a crucial role in cellular signaling and oxidative stress. The measurement of intracellular ROS levels is important in understanding the underlying mechanisms of various diseases, such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
1212-25-5 |
|---|---|
Produktname |
N-(2,2-dichloro-1-hydroxyethyl)-2-(4-fluorophenyl)acetamide |
Molekularformel |
C10H10Cl2FNO2 |
Molekulargewicht |
266.09 g/mol |
IUPAC-Name |
N-(2,2-dichloro-1-hydroxyethyl)-2-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C10H10Cl2FNO2/c11-9(12)10(16)14-8(15)5-6-1-3-7(13)4-2-6/h1-4,9-10,16H,5H2,(H,14,15) |
InChI-Schlüssel |
LNMOMAPHKHLJLB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(=O)NC(C(Cl)Cl)O)F |
Kanonische SMILES |
C1=CC(=CC=C1CC(=O)NC(C(Cl)Cl)O)F |
Synonyme |
N-(2,2-Dichloro-1-hydroxyethyl)-4-fluorobenzeneacetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





